molecular formula C6H7BrN2O2S B6201845 (5-bromopyridin-2-yl)methanesulfonamide CAS No. 1564758-82-2

(5-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6201845
CAS No.: 1564758-82-2
M. Wt: 251.10 g/mol
InChI Key: LIFDDHBEVINYKM-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol . It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methanesulfonamide group attached to the 2-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

5-Bromopyridine+Methanesulfonyl chlorideThis compound\text{5-Bromopyridine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 5-Bromopyridine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aminopyridine derivatives .

Mechanism of Action

Properties

CAS No.

1564758-82-2

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.10 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7BrN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

LIFDDHBEVINYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CS(=O)(=O)N

Purity

95

Origin of Product

United States

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